molecular formula C16H13FN2O4S B5697076 3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid

3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid

Cat. No. B5697076
M. Wt: 348.4 g/mol
InChI Key: VIHXFNVLHORNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid, also known as FABP5 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound has been found to inhibit the activity of fatty acid binding protein 5 (FABP5), which plays a crucial role in the development and progression of various diseases.

Mechanism of Action

3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid inhibitor exerts its effects by binding to this compound, which is a cytoplasmic protein that plays a critical role in the transport of fatty acids. This compound is overexpressed in various cancers and is associated with the development and progression of cancer. Inhibition of this compound leads to the accumulation of fatty acids in the cytoplasm, which triggers a series of downstream signaling pathways that ultimately result in the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound inhibitor has been found to exhibit several biochemical and physiological effects, including the suppression of tumor growth and metastasis, the reduction of pro-inflammatory cytokines, and the regulation of lipid metabolism. Additionally, this compound inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models of obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid inhibitor has several advantages for lab experiments, including its specificity for this compound, its ability to penetrate cell membranes, and its stability in biological fluids. However, there are also some limitations to its use in lab experiments, including its complex synthesis method, the need for specialized equipment and expertise, and the potential for off-target effects.

Future Directions

There are several future directions for the research and development of 3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid inhibitor, including the identification of novel analogs with improved potency and selectivity, the optimization of the synthesis method to improve efficiency and reduce costs, and the evaluation of its safety and efficacy in clinical trials. Moreover, future research should focus on understanding the downstream signaling pathways that are triggered by this compound inhibition and identifying potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of 3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid inhibitor involves several steps, including the preparation of intermediates and the coupling of these intermediates to form the final product. The synthesis method has been described in detail in various research articles and involves the use of various reagents and solvents. However, due to the complex nature of the synthesis process, it requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Several studies have shown that inhibition of this compound can lead to the suppression of tumor growth and metastasis in various cancer types, including breast, lung, and prostate cancer. Moreover, this compound inhibitor has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound inhibition has been shown to improve metabolic disorders, such as obesity and type 2 diabetes, by regulating lipid metabolism.

properties

IUPAC Name

3-[(2-fluorobenzoyl)carbamothioylamino]-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c1-23-13-7-6-9(15(21)22)8-12(13)18-16(24)19-14(20)10-4-2-3-5-11(10)17/h2-8H,1H3,(H,21,22)(H2,18,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHXFNVLHORNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.